2-Benzothiazolyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazolyl sulfide is a sulfur-containing heterocyclic compound that features a benzene ring fused to a thiazole ring. This compound is known for its significant biological and pharmaceutical activities, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzothiazolyl sulfide can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions. Another method includes the cyclization of thioamide or carbon dioxide as raw materials .
Industrial Production Methods: Industrial production of this compound often involves the use of base-promoted intramolecular C–S bond coupling cyclization in solvents like dioxane. This method is efficient, economical, and convenient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Benzothiazolyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is often employed for reduction reactions.
Substitution: Halogenated compounds are typically used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzothiazoles, which have significant biological and industrial applications .
Scientific Research Applications
2-Benzothiazolyl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as an enzyme inhibitor and is used in the study of various biological pathways.
Medicine: Exhibits anti-cancer, anti-bacterial, and anti-inflammatory properties, making it a potential candidate for drug development.
Industry: Used in the production of vulcanization accelerators, antioxidants, and electroluminescent devices
Mechanism of Action
The mechanism of action of 2-Benzothiazolyl sulfide involves its interaction with various molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. This inhibition can lead to various biological effects, such as anti-cancer and anti-inflammatory activities .
Comparison with Similar Compounds
- 2-Mercaptobenzothiazole
- 2-(Methylthio)benzothiazole
- 2-(Ethylthio)benzothiazole
Comparison: Compared to these similar compounds, 2-Benzothiazolyl sulfide is unique due to its specific sulfur-containing structure, which imparts distinct biological activities. For instance, while 2-Mercaptobenzothiazole is primarily used as a vulcanization accelerator, this compound has broader applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
4074-77-5 |
---|---|
Molecular Formula |
C14H8N2S3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H8N2S3/c1-3-7-11-9(5-1)15-13(17-11)19-14-16-10-6-2-4-8-12(10)18-14/h1-8H |
InChI Key |
WHCIAGVVOCLXFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.